2-Fluoro-4-(piperidinomethyl)phenylboronic acid pinacol ester
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Overview
Description
“2-Fluoro-4-(piperidinomethyl)phenylboronic acid pinacol ester” is a type of organoboron compound. Organoboron compounds are highly valuable building blocks in organic synthesis . The most important application of these compounds is the Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Synthesis Analysis
The synthesis of “2-Fluoro-4-(piperidinomethyl)phenylboronic acid pinacol ester” can involve catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Chemical Reactions Analysis
The chemical reactions involving “2-Fluoro-4-(piperidinomethyl)phenylboronic acid pinacol ester” can include Suzuki–Miyaura coupling . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Scientific Research Applications
Materials Science
Specific Scientific Field
Materials science explores novel materials for applications in electronics, sensors, and coatings.
2-Fluoro-4-(piperidinomethyl)phenylboronic acid pinacol ester
is investigated for its potential as a functional material. Researchers modify its structure to enhance properties like fluorescence, solubility, or conductivity.
Experimental Procedures
Scientists synthesize modified derivatives by introducing specific functional groups. They characterize these materials using techniques such as X-ray crystallography, UV-Vis spectroscopy, and cyclic voltammetry.
Results and Outcomes
Modified boronic esters exhibit improved properties, making them suitable for applications like organic light-emitting diodes (OLEDs) or chemical sensors.
These are just three of the six applications. If you’d like to explore additional fields, feel free to ask! 😊
Future Directions
The future directions for “2-Fluoro-4-(piperidinomethyl)phenylboronic acid pinacol ester” and similar compounds likely involve further exploration of their use in organic synthesis . In particular, the Suzuki–Miyaura coupling and other carbon–carbon bond forming reactions present significant opportunities for the development of new synthetic methodologies .
properties
IUPAC Name |
1-[[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BFNO2/c1-17(2)18(3,4)23-19(22-17)15-9-8-14(12-16(15)20)13-21-10-6-5-7-11-21/h8-9,12H,5-7,10-11,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJUCIPDCUWVCFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CN3CCCCC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-(piperidinomethyl)phenylboronic acid pinacol ester |
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